molecular formula C₃₆H₄₅NO₁₅ B1139736 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside CAS No. 71208-01-0

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

Cat. No. B1139736
CAS RN: 71208-01-0
M. Wt: 731.74
InChI Key:
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Description

Synthesis Analysis

The synthesis of related glycoside compounds involves multiple steps, including deacetalation, methylation, benzoylation, p-toluenesulfonylation, and glycosylation processes. For example, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is obtained through deacetalation of its 4,6-O-benzylidene derivative, followed by selective chemical modifications to introduce various functional groups (Matta, Vig, & Abbas, 1984). These steps illustrate the complexity and precision required in synthesizing such glycosides.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-3-O-methyl-D-glucopyranose is elucidated using techniques such as 13C-n.m.r. spectroscopy. This detailed structural analysis aids in understanding the compound's chemical framework and its implications for further chemical reactions and applications (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The chemical reactivity of such compounds is demonstrated through their participation in various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are crucial for modifying the compound's structure to achieve desired functionalities and properties. The selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues showcases the compound's ability to undergo specific chemical transformations (Dmitrieve, Knirel, & Kochetkov, 1973).

Scientific Research Applications

Synthesis of Blood Group Antigens

One prominent application of this compound is in the synthesis of blood-group substances. Jacquinet et al. (1981) demonstrated its use in synthesizing trisaccharides relevant to blood-group antigens. This synthesis involves complex reactions, including bromide activation, mercuric bromide presence, and molecular sieves, culminating in crystalline derivatives crucial for understanding blood group biochemistry and potentially developing blood-group mimetics for medical applications Jacquinet, Duchet, Milat, & Sinaÿ, 1981.

Creation of Mucin Fragments

In another study, Thomas, Abbas, & Matta (1988) explored the synthesis of synthetic mucin fragments. These molecules are essential in understanding mucin's biological functions, including its role in protecting and lubricating the surfaces of the respiratory, gastrointestinal, and reproductive systems. The detailed synthetic route involves acetalation, glycosylation, and protective group strategies to create complex glycosidic structures that mimic natural mucin Thomas, Abbas, & Matta, 1988.

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28-,29-,30-,31-,32+,33+,34-,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBWYAPUIAFWOX-UMDPMRKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside

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